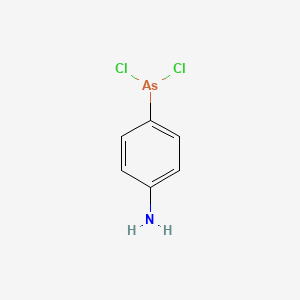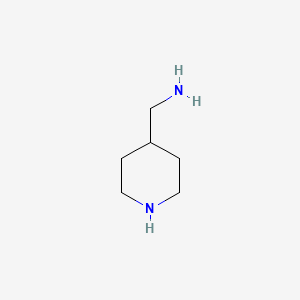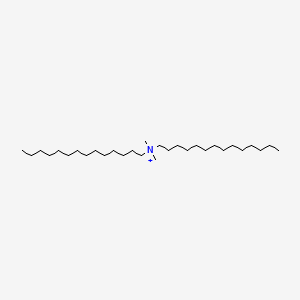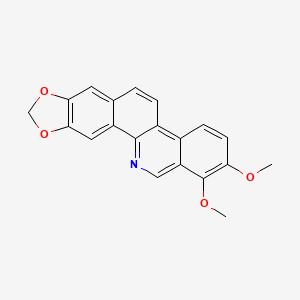
Norchelerythrine
Overview
Description
This compound is a tertiary benzo[c]phenanthridine alkaloid found in certain plant species, including those in the Papaveraceae, Fumariaceae, and Rutaceae families . This compound is known for its antibacterial properties and has been isolated from plants such as Zanthoxylum capense . It exhibits inhibitory activity against various bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa .
Preparation Methods
Synthetic Routes and Reaction Conditions: Norchelerythrine can be synthesized through palladium-catalyzed aryl-aryl coupling reactions. The process involves the internal aryl-aryl coupling of halo amides protected by a methoxymethyl group with a palladium reagent, followed by reduction with lithium aluminium hydride and treatment with hydrochloric acid .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthetic route mentioned above provides a basis for potential large-scale production. The use of palladium-catalyzed reactions and subsequent reduction steps are common in industrial organic synthesis.
Chemical Reactions Analysis
Types of Reactions: Norchelerythrine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its structure, as seen in its synthesis.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminium hydride is used for reduction reactions.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different oxidized derivatives, while reduction can yield simpler structures.
Scientific Research Applications
Norchelerythrine has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of benzo[c]phenanthridine alkaloids.
Biology: Its antibacterial properties make it a subject of interest in microbiological research.
Industry: Its antibacterial activity is being explored for use in developing new antimicrobial agents.
Mechanism of Action
Norchelerythrine exerts its effects primarily through its interaction with bacterial cell walls and membranes. It disrupts the integrity of these structures, leading to bacterial cell death . Additionally, it has been shown to inhibit protein kinase C, which plays a role in various cellular processes .
Comparison with Similar Compounds
Chelerythrine: A closely related benzo[c]phenanthridine alkaloid with similar antibacterial and anticancer properties.
Norsanguinarine: Another tertiary benzo[c]phenanthridine alkaloid with weak basicity, found in similar plant species.
Uniqueness: Its ability to disrupt bacterial cell walls and inhibit protein kinase C distinguishes it from other similar compounds .
Properties
IUPAC Name |
1,2-dimethoxy-[1,3]benzodioxolo[5,6-c]phenanthridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO4/c1-22-16-6-5-12-13-4-3-11-7-17-18(25-10-24-17)8-14(11)19(13)21-9-15(12)20(16)23-2/h3-9H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUNQXPMULKFNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CN=C3C(=C2C=C1)C=CC4=CC5=C(C=C43)OCO5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50219044 | |
| Record name | (1,3)Benzodioxolo(5,6-c)phenanthridine, 1,2-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50219044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6900-99-8 | |
| Record name | Norchelerythrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6900-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,3)Benzodioxolo(5,6-c)phenanthridine, 1,2-dimethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006900998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1,3)Benzodioxolo(5,6-c)phenanthridine, 1,2-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50219044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary molecular targets of norchelerythrine?
A1: While the exact mechanism of action is still under investigation, research suggests that this compound exhibits its biological activities by interacting with various molecular targets, including DNA, enzymes like α-glucosidase and α-amylase [, ], and potentially other cellular components.
Q2: How does this compound interact with DNA?
A2: this compound can intercalate into DNA, meaning it inserts itself between the base pairs of the DNA helix []. This interaction can interfere with DNA replication and transcription, ultimately affecting cell growth and proliferation.
Q3: What are the downstream effects of this compound's interaction with α-glucosidase and α-amylase?
A3: this compound demonstrates mixed inhibition against both α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion and absorption []. By inhibiting these enzymes, this compound could potentially modulate blood glucose levels.
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C19H14NO4+, and its molecular weight is 316.32 g/mol.
Q5: What spectroscopic data are available for this compound?
A5: this compound has been extensively studied using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy [, ] and Mass Spectrometry (MS) [, , ]. These studies have provided valuable insights into its structural elucidation and characterization.
Q6: Is there information available on the material compatibility of this compound?
A6: The provided research primarily focuses on the isolation, structural characterization, and biological evaluation of this compound. Specific information regarding its material compatibility is not available in these studies.
Q7: What is known about the stability of this compound under various conditions?
A7: Limited information is available on the stability of this compound under various conditions. Further research is required to comprehensively evaluate its stability profile.
Q8: Does this compound possess any known catalytic properties?
A8: The current research primarily focuses on the biological activities of this compound. There is no evidence to suggest it possesses inherent catalytic properties.
Q9: Have there been any computational studies on this compound?
A9: Yes, computational studies have been conducted to investigate the NMR chemical shifts of this compound [, ]. These studies employed theoretical calculations to predict and understand its spectroscopic properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


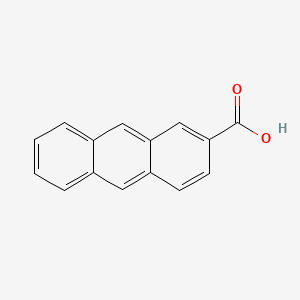
![4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3(2H)-one](/img/structure/B1205840.png)
![2-(dimethylamino)-6-(hydroxymethyl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazole-4,5-diol](/img/structure/B1205843.png)
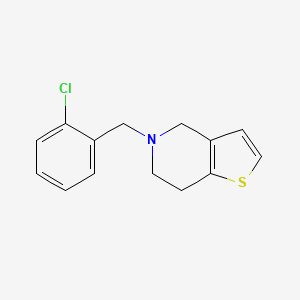
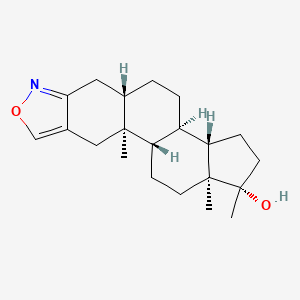
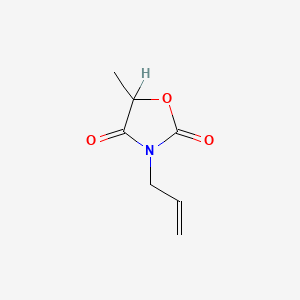
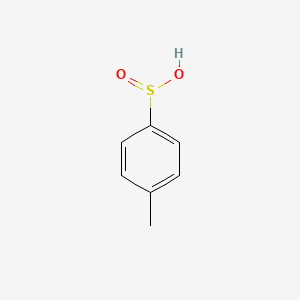
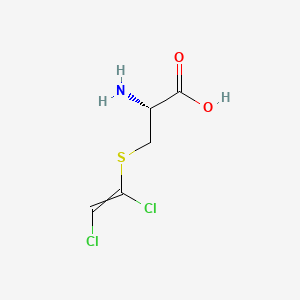

![3-[(E)-4-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]but-2-enyl]sulfanyl-5,6-diphenyl-1,2,4-triazine](/img/structure/B1205855.png)
